molecular formula C24H25NO7 B031427 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline CAS No. 87227-00-7

5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline

Cat. No. B031427
CAS RN: 87227-00-7
M. Wt: 439.5 g/mol
InChI Key: WHMYPWSOKGMCLN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline, also known as OTMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. OTMP is a proline-based compound that exhibits a unique structure and mechanism of action, making it a promising candidate for the development of new drugs.

Mechanism Of Action

5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline exerts its therapeutic effects through a unique mechanism of action. 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a key role in the regulation of glucose metabolism and immune function. By inhibiting DPP-IV, 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline can improve glucose tolerance and insulin sensitivity, as well as modulate immune responses. 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMPs by 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline can prevent tissue damage and promote tissue repair.

Biochemical And Physiological Effects

5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has been shown to improve glucose tolerance and insulin sensitivity, reduce oxidative stress, and modulate immune responses. 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has also been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles.

Advantages And Limitations For Lab Experiments

5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline also exhibits potent and specific activity against DPP-IV and MMPs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline. One area of interest is the development of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the role of DPP-IV and MMPs in various biological processes, and the potential therapeutic applications of inhibiting these enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline and its potential limitations in clinical applications.

Synthesis Methods

5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline can be synthesized through a multi-step process involving the use of various chemical reagents. The synthesis of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline involves the condensation of L-proline with 2,3,6,7-tetramethoxyphenanthrene, followed by oxidation of the resulting intermediate to yield the final product. The synthesis of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has been extensively studied for its potential therapeutic applications in various areas of scientific research. One of the most promising applications of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline is in the treatment of cancer. Studies have shown that 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

87227-00-7

Product Name

5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline

Molecular Formula

C24H25NO7

Molecular Weight

439.5 g/mol

IUPAC Name

(2S)-5-oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H25NO7/c1-29-19-8-13-7-14(12-25-18(24(27)28)5-6-23(25)26)16-10-21(31-3)22(32-4)11-17(16)15(13)9-20(19)30-2/h7-11,18H,5-6,12H2,1-4H3,(H,27,28)/t18-/m0/s1

InChI Key

WHMYPWSOKGMCLN-SFHVURJKSA-N

Isomeric SMILES

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CN4[C@@H](CCC4=O)C(=O)O

SMILES

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CN4C(CCC4=O)C(=O)O

Canonical SMILES

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CN4C(CCC4=O)C(=O)O

Origin of Product

United States

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